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Compound of Interest |

Compound Name: Octadeca-10,13-dienoyl chloride
CAS No.: 63029-03-8
Cat. No.: B8501836

Executive Summary

Oleoyl chloride (C18:1) is the industry standard for introducing hydrophobic chains due to its
balance of fluidity and oxidative stability. It is a robust reagent suitable for bench-top handling
with standard precautions.

Octadeca-10,13-dienoyl chloride (C18:2) is a positional isomer of the more common linoleoyl
chloride. It features a methylene-interrupted diene system that introduces significant fluidity and
"kinking" into lipid bilayers but comes with a critical "kill switch": extreme susceptibility to
autoxidation. It requires strict inert atmosphere handling.

Selection Rule:

e Choose Oleoyl Chloride for stable, long-shelf-life conjugates and standard lipophilicity
enhancement.

e Choose Octadeca-10,13-dienoyl Chloride when maximum membrane fluidity is required or
when designing oxidation-sensitive "trigger" release mechanisms.

Chemical Identity & Structural Logic[1][2]

The fundamental difference lies in the degree of unsaturation and the presence of a bis-allylic
methylene group.
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Feature Oleoyl Chloride

Octadeca-10,13-dienoyl
Chloride

Systematic Name (92)-Octadec-9-enoyl chloride

(10Z,132)-Octadeca-10,13-

dienoyl chloride

18:2 (n-5) [Positional isomer of

Notation 18:1 (n-9) ) )
Linoleic]
Molecular Weight ~300.91 g/mol ~298.89 g/mol
] Di-unsaturated (C10=C11,
Unsaturation Mono-unsaturated (C9=C10)
C13=C14)
N ) ) Bis-allylic methylene (C12)
Critical Motif Allylic hydrogens (Stable) ) )
(Highly Reactive)
Physical State (RT) Liquid Liquid (Lower viscosity)
LogP (Est.) ~7.5 ~6.8-7.2

Structural Visualization

The following diagram contrasts the rigid/flexible regions and the oxidation vulnerability site.
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Caption: Structural comparison highlighting the bis-allylic "hotspot” at C12 in the dienoyl
chloride, which acts as the nucleation site for oxidative degradation.

Reactivity Profile
A. Acylation (Primary Reaction)

Both reagents contain a highly reactive acyl chloride group (-COCI).
e Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination).

» Kinetics: The reaction rate with nucleophiles (amines, alcohols) is diffusion-controlled and
virtually identical for both species. The remote double bonds do not sterically hinder the
carbonyl carbon.

e By-product: HCI gas (requires a base scavenger like Triethylamine or Pyridine).

B. Oxidation (The Differentiator)

This is the single most important factor in experimental design.

e Oleoyl Chloride: Contains only allylic hydrogens (adjacent to one double bond). The bond
dissociation energy (BDE) is ~88 kcal/mol. It is relatively stable in air for short periods.

e Octadeca-10,13-dienoyl Chloride: Contains a bis-allylic methylene group at C12
(sandwiched between two double bonds). The BDE drops to ~75 kcal/mol.

o Consequence: It reacts with singlet oxygen or radical initiators 10-40x faster than oleoyl
chloride [1].

o Result: Formation of hydroperoxides, chain scission, and cross-linking (polymerization)
which turns the clear liquid into a yellow, viscous gum.

C. Hydrolysis

Both hydrolyze instantly upon contact with moisture to form the parent fatty acid and HCI.

o Protocol Note: Glassware must be flame-dried. Solvents must be anhydrous (<50 ppm
water).
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Experimental Protocols
Protocol A: Handling & Storage

Failure to follow this for the 10,13-diene will result in product degradation.

Parameter Oleoyl Chloride

Octadeca-10,13-dienoyl

Chloride
) Argon Mandatory (Heavier
Atmosphere Nitrogen recommended. )
than air).
Temperature 2-8°C (Short term). -20°C or -80°C (Long term).
) ] Amber glass + Septum (Avoid
Container Tightly sealed glass. ]
light).
_ _ Warm to RT in desiccator
Thawing Warm to RT before opening.

before opening.

Protocol B: Synthesis of Lipid-Drug Conjugate (General

Amidation)

Target: Conjugation of the lipid tail to a primary amine-containing drug (e.g., Gemcitabine,

Doxorubicin).

Reagents:

e Drug (1.0 eq)

e Acyl Chloride (1.1 - 1.2 eq)

o Triethylamine (TEA) or DIPEA (1.5 eq)
e Anhydrous DCM or DMF.

Step-by-Step Workflow:
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o Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber
septum. Flush with Argon for 15 mins.

e Solubilization: Dissolve the Drug and Base (TEA) in anhydrous solvent. Cool to 0°C on an
ice bath.

o Addition:
o For Oleoyl: Add dropwise via syringe.

o For 10,13-Dienoyl:Pre-dissolve the chloride in a small volume of anhydrous solvent inside
a glovebox or under strict Argon flow, then add dropwise. Rationale: Prevents localized
heating and oxidation.

e Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by
TLC (disappearance of free amine).

o Time: Usually 1-4 hours.
e Quenching: Add a small amount of MeOH (reacts with excess chloride).
o Workup: Dilute with DCM, wash with 0.1M HCI (to remove TEA), then NaHCO3, then Brine.
 Purification: Flash chromatography.

o Critical: For the dienoyl product, evaporate solvents at <30°C and store the final product
under Argon immediately.

Protocol C: Assessing Oxidative Purity (Quality Control)

Before using valuable drug payloads, verify the quality of the acyl chloride.
o Take a 5 pL aliquot.

 Dissolve in CDCI3.

e 1H-NMR Check:

o Oleoyl: Look for vinyl protons at ~5.3 ppm (multiplet).
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o 10,13-Dienoyl: Look for vinyl protons (~5.3-5.4 ppm) AND the bis-allylic protons at ~2.8
ppm (triplet).

o Degradation Sign: Disappearance of the 2.8 ppm signal and appearance of broad
multiplets at 4.0-6.0 ppm (hydroperoxides/aldehydes).

Mechanistic Visualization: Oxidation Pathway

The following diagram illustrates why the 10,13-diene is fragile.
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Caption: The autoxidation cascade. The C12 methylene group allows for rapid radical
delocalization, propagating a chain reaction that destroys the reagent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. JAMES =89% | Sigma-Aldrich [sigmaaldrich.com]
e 2. Organic Syntheses Procedure [orgsyn.org]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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